molecular formula C18H13NO2S B14656347 2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene CAS No. 51776-11-5

2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene

Cat. No.: B14656347
CAS No.: 51776-11-5
M. Wt: 307.4 g/mol
InChI Key: FPJMZJALSSGPTG-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a nitrophenyl group and a phenylethenyl group attached to the thiophene ring. It is of interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 2-bromo-5-phenylethenylthiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)thiophene: Lacks the phenylethenyl group, making it less complex.

    5-(2-Phenylethenyl)thiophene: Lacks the nitrophenyl group, affecting its electronic properties.

    2-(4-Aminophenyl)-5-(2-phenylethenyl)thiophene: Contains an amino group instead of a nitro group, altering its reactivity.

Uniqueness

2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene is unique due to the combination of the nitrophenyl and phenylethenyl groups, which impart distinct electronic and structural properties. This makes it a valuable compound for various research applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

51776-11-5

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-(2-phenylethenyl)thiophene

InChI

InChI=1S/C18H13NO2S/c20-19(21)16-9-7-15(8-10-16)18-13-12-17(22-18)11-6-14-4-2-1-3-5-14/h1-13H

InChI Key

FPJMZJALSSGPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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